Cas no 68076-36-8 (NH2-C4-NH-Boc)

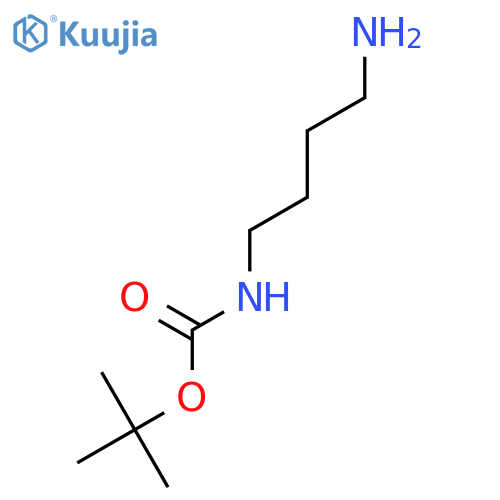

NH2-C4-NH-Boc structure

商品名:NH2-C4-NH-Boc

NH2-C4-NH-Boc 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (4-aminobutyl)carbamate

- N-(4-Aminobutyl)carbamic acid tert-butyl ester

- N-Boc-1,4-butanediamine

- N-(tert-Butoxycarbonyl)-1,4-diaminobutane

- 1-Boc-Amino-1,4-butanediamine

- 4-Aminobutylcarbamic Acid tert-Butyl Ester

- Carbamic acid, N-(4-aminobutyl)-, 1,1-dimethylethyl ester

- tert-butyl 4-amino butylcarbamate

- tert-Butyl N-(4-aminobutyl)carbamate

- (4-aminobutyl)carbamic acid 1,1-dimethylethyl ester

- (4-amino-butyl)-carbamic acid tert-butyl ester

- AURORA KA-4397

- BOC-DAB HCL

- BOC-DIAMINOBUTANE HCL

- BOC-NH(CH2)4NH2 HCL

- BUTTPARK 121 6-09

- N-(1,1-dimethylethoxycarbonyl)-1,4-butanediamine

- N-(tert-butoxycarbonyl)-1,4-diamino-butane

- N-Boc-1,4-butandiamine

- N-T-BOC-BUTANDIAMINE HCL

- N-tert-Butoxy

- RARECHEM AR PA 0023

- N-Boc-1,4-diaminobutane

- N-(tert-Butoxycarbonyl)-1,4-butanediamine

- tert-butyl 4-aminobutylcarbamate

- BOC-1,4-DIAMINOBUTANE

- mono-4-N-Boc-1,4-diaminobutane

- N-(4-aminobutyl)carbamic acid t-butyl ester

- Carbamic acid, (4-aminobutyl)-, 1,1-dimethylethyl ester

- N-BOC-1,4-butane

- NH2-C4-NH-Boc

- N-1-Boc-1,4-diaminobutane . HCl

- N-(4-aminobutyl)-carbamic acid t-butyl ester

- N-Boc-1,4-butanediamine, >=97.0% (GC/NT)

- 4-t-butoxycarbonylamino-butylamine

- N-t-butyloxycarbonyl-1,4-diaminobutane

- N-Boc-putrescine

- HY-40178

- 1,1-dimethylethyl (4-aminobutyl)carbamate

- EN300-125900

- A9081

- t-butyl 4-aminobutylcarbamate

- N-Boc-butane-1,4-diamine

- (4-aminobutyl)-carbamic acid t-butyl ester

- A1373

- Q-101918

- MFCD00210019

- (4-aminobutyl)-carbamic acid tert-butyl ester

- t-butyl 4-amino-butylcarbamate

- SCHEMBL181700

- (4-amino-butyl)-carbamic acid t-butyl ester

- 68076-36-8

- AM804224

- FT-0649783

- tert-butyl(4-aminobutyl)carbamate

- ZFQWJXFJJZUVPI-UHFFFAOYSA-N

- n-tert-butyloxycarbonyl-1,4-diaminobutane

- tert-butyl 4-aminobutylaminocarboxylate

- H2N(CH2)4NHBoc

- tert-butyl-N-(4-aminobutyl)carbamate

- AC-2382

- N-(tert-butoxycarbonyl)-1,4-diamino butane

- (4-amino-butyl)carbamic acid tert-butyl ester

- CHEMBL3356838

- GS-5840

- N-tert.-butoxycarbonyl-1,4-diaminobutane

- AKOS005146189

- BP-14003

- CS-D0144

- SY003980

- tert-butyl N-(4-aminobutyl)carbamate,hydrochloride

- BBL101371

- STL555167

- N-(4-Aminobutyl)carbamic Acid 1,1-Dimethylethyl Ester

- DB-030404

-

- MDL: MFCD00210019

- インチ: 1S/C9H20N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-7,10H2,1-3H3,(H,11,12)

- InChIKey: ZFQWJXFJJZUVPI-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 188.152478g/mol

- ひょうめんでんか: 0

- XLogP3: 0.7

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 回転可能化学結合数: 6

- どういたいしつりょう: 188.152478g/mol

- 単一同位体質量: 188.152478g/mol

- 水素結合トポロジー分子極性表面積: 64.4Ų

- 重原子数: 13

- 複雑さ: 152

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- 互変異性体の数: 2

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 透き通った液体。

- 密度みつど: 0.984 g/mL at 20 °C(lit.)

- ゆうかいてん: No data available

- ふってん: 292.8℃ at 760 mmHg

- フラッシュポイント: 華氏温度:228.2°f

摂氏度:109°c - 屈折率: n20/D 1.460

- PSA: 64.35000

- LogP: 2.34120

- ようかいせい: まだ確定していません。

NH2-C4-NH-Boc セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Danger

- 危害声明: H314

- 警告文: P280,P305+P351+P338,P310

- 危険物輸送番号:UN 2735 8/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 34

- セキュリティの説明: S26-S36/37/39-S45

- 福カードFコード:10-34

-

危険物標識:

- 危険レベル:8

- ちょぞうじょうけん:Store at room temperature

- リスク用語:R34

- 包装グループ:III

NH2-C4-NH-Boc 税関データ

- 税関コード:2924199090

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

NH2-C4-NH-Boc 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB468982-1 g |

tert-Butyl 4-aminobutylcarbamate, min. 95%; . |

68076-36-8 | 1g |

€67.80 | 2023-01-08 | ||

| eNovation Chemicals LLC | D618713-5g |

tert-Butyl N-(4-aminobutyl)carbamate |

68076-36-8 | 97% | 5g |

$220 | 2024-06-05 | |

| eNovation Chemicals LLC | D490876-50G |

TERT-BUTYL (4-AMINOBUTYL)CARBAMATE |

68076-36-8 | 95% | 50g |

$360 | 2023-09-02 | |

| eNovation Chemicals LLC | D954274-100g |

Tert-Butyl N-(4-Aminobutyl)Carbamate |

68076-36-8 | 95% | 100g |

$275 | 2023-05-17 | |

| Key Organics Ltd | GS-5840-10G |

1-Boc-Amino-1,4-butanediamine |

68076-36-8 | >97% | 10g |

£173.00 | 2025-02-08 | |

| abcr | AB468982-5g |

tert-Butyl 4-aminobutylcarbamate, min. 95 %; . |

68076-36-8 | 5g |

€69.50 | 2024-08-03 | ||

| Enamine | EN300-125900-0.25g |

tert-butyl N-(4-aminobutyl)carbamate |

68076-36-8 | 95% | 0.25g |

$19.0 | 2023-06-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1039758-10g |

NH2-C4-NH-Boc |

68076-36-8 | 98% | 10g |

¥128.00 | 2024-05-04 | |

| eNovation Chemicals LLC | D383459-5g |

N-(tert-Butoxycarbonyl)-1,4-diaminobutane |

68076-36-8 | 97% | 5g |

$200 | 2024-05-24 | |

| Fluorochem | 210540-5g |

1-Boc-1,4-butanediamine |

68076-36-8 | 98% | 5g |

£63.00 | 2022-03-01 |

NH2-C4-NH-Boc サプライヤー

atkchemica

ゴールドメンバー

(CAS:68076-36-8)NH2-C4-NH-Boc

注文番号:CL18401

在庫ステータス:in Stock

はかる:1g/5g/10g/100g

清らかである:95%+

最終更新された価格情報:Wednesday, 27 November 2024 17:41

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:68076-36-8)N-叔丁氧羰基-1,4-丁二胺

注文番号:LE1643636

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:30

価格 ($):discuss personally

NH2-C4-NH-Boc 関連文献

-

Filipe Natalio,Anubha Kashyap,Steffen Lorenz,Hannes Kerschbaumer,Michael Dietzsch,Muhammad Nawaz Tahir,Heinz Duschner,Susanne Strand,Dennis Strand,Wolfgang Tremel Nanoscale 2012 4 4680

-

H. L. Bolt,S. L. Cobb Org. Biomol. Chem. 2016 14 1211

-

Dianyu Wang,Jianlan Yue,Qiannan Cao,Jinjian Liu,Lijun Yang,Wen Shen,Wenxue Zhang,Jianfeng Liu Biomater. Sci. 2023 11 248

-

Dimitri Stanicki,Sébastien Boutry,Sophie Laurent,Ludivine Wacheul,Emilien Nicolas,Deborah Crombez,Luce Vander Elst,Denis L. J. Lafontaine,Robert N. Muller J. Mater. Chem. B 2014 2 387

-

Ihsan Ullah,Khan Muhammad,Mary Akpanyung,Abdelilah Nejjari,Agnaldo Luis Neve,Jintang Guo,Yakai Feng,Changcan Shi J. Mater. Chem. B 2017 5 3253

68076-36-8 (NH2-C4-NH-Boc) 関連製品

- 497-25-6(2-Oxazolidinon)

- 120-43-4(ethyl piperazine-1-carboxylate)

- 2419-94-5(N-Boc-L-glutamic acid)

- 51857-17-1(NH2-C6-NH-Boc)

- 167216-30-0(Tert-Butyl (3-hydroxybutyl)carbamate)

- 151978-50-6(N-Boc-4-pentyne-1-amine)

- 177489-90-6((3-AMINO-1-METHYL-PROPYL)-CARBAMIC ACID TERT-BUTYL ESTER)

- 156731-40-7(Tert-butyl but-3-EN-1-ylcarbamate)

- 1676-90-0(Boc-Asp(OtBu)-OH)

- 2418-95-3((S)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:68076-36-8)tert-Butyl N-(4-aminobutyl)carbamate

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:68076-36-8)NH2-C4-NH-Boc

清らかである:99%

はかる:250.0g

価格 ($):183.0